molecular formula C20H27N3O B6028912 (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone

货号 B6028912
分子量: 325.4 g/mol
InChI 键: AYRPWESYQGABES-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone, also known as TAK-659, is a small molecule inhibitor that has been identified as a promising drug candidate for the treatment of various types of cancer. It works by inhibiting the activity of a specific protein kinase, which is involved in the growth and survival of cancer cells.

作用机制

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone works by inhibiting the activity of a specific protein kinase known as Bruton's tyrosine kinase (BTK). BTK is a key regulator of B-cell receptor signaling, which is involved in the growth and survival of cancer cells. By inhibiting BTK activity, this compound blocks the downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of cancer. It has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicities observed.

实验室实验的优点和局限性

One of the main advantages of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone is its potent anti-tumor activity against a wide range of cancer types. This makes it a promising drug candidate for the treatment of various types of cancer. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

未来方向

There are several future directions for the development of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone as a cancer therapeutic. One direction is to test this compound in clinical trials to evaluate its safety and efficacy in humans. Another direction is to explore the potential of this compound in combination with other anti-cancer drugs, as it has been shown to have synergistic effects in preclinical studies. Additionally, further research is needed to understand the mechanism of action of this compound in more detail, which could lead to the development of more effective cancer therapeutics.

合成方法

The synthesis method of (4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials used in the synthesis include 4-tert-butylphenylboronic acid, 1-(1H-imidazol-2-ylmethyl)-3-piperidinylmethanol, and 4-bromo-2-chloropyrimidine. These compounds are reacted together in the presence of various reagents and catalysts to produce this compound.

科学研究应用

(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. These studies have shown that this compound has potent anti-tumor activity against a wide range of cancer types, including lymphoma, leukemia, and solid tumors. This compound has also been shown to have synergistic effects when used in combination with other anti-cancer drugs.

属性

IUPAC Name

(4-tert-butylphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O/c1-20(2,3)17-8-6-15(7-9-17)19(24)16-5-4-12-23(13-16)14-18-21-10-11-22-18/h6-11,16H,4-5,12-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRPWESYQGABES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCCN(C2)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。